molecular formula C12H12F3N3O B2918635 [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 956181-65-0

[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Katalognummer: B2918635
CAS-Nummer: 956181-65-0
Molekulargewicht: 271.243
InChI-Schlüssel: AXLMQUTULSEHDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C12H12F3N3O and its molecular weight is 271.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its pharmacological properties.

  • Molecular Formula : C12H11F3N2O2
  • Molecular Weight : 272.23 g/mol
  • CAS Number : 318469-22-6
  • IUPAC Name : [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Anti-inflammatory Activity

Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a review highlighted that compounds similar to this compound demonstrated selective inhibition of cyclooxygenase enzymes (COX) which are pivotal in inflammatory pathways. The compound displayed a noteworthy selectivity index for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and celecoxib .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been evaluated for analgesic effects. In vivo studies using carrageenan-induced paw edema models indicated that derivatives of this pyrazole exhibited significant pain relief comparable to standard analgesics. The efficacy was measured through the percentage of edema reduction, with some compounds achieving over 50% inhibition .

Antimicrobial Activity

Emerging research also suggests potential antimicrobial properties of the compound. Studies have indicated that certain pyrazole derivatives possess activity against various bacterial strains, although specific data on this compound is still limited. The presence of the trifluoromethyl group is hypothesized to enhance membrane permeability and interaction with microbial targets .

Case Study 1: COX Inhibition Profile

In a comparative study involving various pyrazole derivatives, this compound was found to have an IC50 value of 0.01 μM for COX-2 inhibition, significantly lower than many existing anti-inflammatory drugs, indicating strong potency .

Case Study 2: Safety Profile Evaluation

Histopathological evaluations conducted on animal models revealed minimal degenerative changes in organs such as the liver and kidneys after administration of the compound, suggesting a favorable safety profile for long-term use .

Summary Table of Biological Activities

Activity IC50 Value Notes
COX-2 Inhibition0.01 μMHighly potent compared to standard drugs
Analgesic Effect>50% reductionEffective in pain models similar to established analgesics
Antimicrobial PotentialNot quantifiedPreliminary studies suggest efficacy against bacterial strains
Safety ProfileLD50 > 2000 mg/kgMinimal organ toxicity observed in animal studies

Eigenschaften

IUPAC Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMQUTULSEHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.